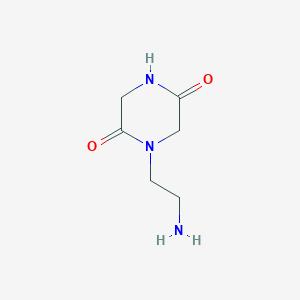

1-(2-Aminoethyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

143411-80-7 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-(2-aminoethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10) |

InChI Key |

BGTONVRPAQBCET-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(CC(=O)N1)CCN |

Canonical SMILES |

C1C(=O)N(CC(=O)N1)CCN |

Synonyms |

2,5-Piperazinedione, 1-(2-aminoethyl)- |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(2-aminoethyl)piperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2,5-dione, or diketopiperazine (DKP), framework is a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The introduction of functionalized substituents onto the DKP core allows for the modulation of its physicochemical properties and biological targets. This guide outlines a proposed synthesis and detailed characterization of a novel derivative, 1-(2-aminoethyl)piperazine-2,5-dione. This compound incorporates a flexible aminoethyl side chain, offering a primary amine for further conjugation or interaction with biological targets. Piperazine derivatives are known for a variety of therapeutic applications, including anti-inflammatory and antimicrobial activities.[2][3]

Proposed Synthesis

A plausible synthetic route to this compound involves the N-alkylation of a protected piperazine-2,5-dione with a suitable electrophile containing a protected amino group, followed by deprotection. This approach is favored to avoid side reactions involving the primary amine.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-piperazine-2,5-dione (C)

-

To a solution of piperazine-2,5-dione (A ) (1 eq.) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-piperazine-2,5-dione (C ).

Step 2: Synthesis of 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione (E)

-

To a solution of N-Boc-piperazine-2,5-dione (C ) (1 eq.) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 2-(Boc-amino)ethyl bromide (D ) (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione (E ).

Step 3: Synthesis of this compound (G)

-

Dissolve 1-(2-(Boc-amino)ethyl)-4-Boc-piperazine-2,5-dione (E ) (1 eq.) in a mixture of trifluoroacetic acid (TFA) and DCM (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) before extraction or ion-exchange chromatography.

-

Lyophilize the aqueous solution to yield the final product, this compound (G ).

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperazine ring protons, the ethyl bridge protons, and the terminal amine protons. The chemical shifts would be influenced by the adjacent functional groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the dione, the carbons of the piperazine ring, and the ethyl side chain. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁N₃O₂), along with characteristic fragmentation patterns. |

| FT-IR | Absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. |

Quantitative Data Summary

| Property | Predicted Value |

| Molecular Formula | C₆H₁₁N₃O₂ |

| Molecular Weight | 157.17 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.2 (s, 1H, NH), ~4.0 (s, 2H, CH₂), ~3.8 (s, 2H, CH₂), ~3.5 (t, 2H, N-CH₂), ~2.9 (t, 2H, CH₂-NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~167 (C=O), ~50 (CH₂), ~48 (CH₂), ~45 (N-CH₂), ~38 (CH₂-NH₂) |

| MS (ESI+) | m/z: 158.0924 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretch), ~1680 (C=O stretch), ~1450 (C-N stretch) |

Potential Biological Significance and Logical Workflow

Piperazine-2,5-diones are known to possess a range of biological activities.[1][4] The introduction of a primary amine provides a handle for further chemical modification or for direct interaction with biological macromolecules. The logical workflow for investigating a novel compound like this compound would follow a standard drug discovery and development path.

Caption: Logical workflow for the evaluation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic chemistry principles for the modification of the piperazine-2,5-dione scaffold. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this novel compound. Further investigation into its biological activities is warranted to explore its potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2-aminoethyl)piperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-aminoethyl)piperazine-2,5-dione is a derivative of piperazine-2,5-dione, a six-membered ring containing two amide linkages. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent scaffold in many biologically active natural and synthetic compounds. These structures are essentially the smallest cyclic peptides and have garnered significant interest in medicinal chemistry due to their rigid conformation and ability to present substituents in well-defined spatial orientations. The addition of a 2-aminoethyl group to one of the nitrogen atoms of the piperazine-2,5-dione core introduces a primary amine, which can serve as a key site for further functionalization or for modulating the molecule's physicochemical properties.

This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside a proposed synthetic methodology based on established protocols for N-substituted piperazine-2,5-diones. Due to the limited availability of specific experimental data for this particular compound in public literature and databases, this guide also incorporates general characteristics of the N-substituted piperazine-2,5-dione class of molecules to provide a broader context for researchers.

Chemical Properties and Structure

Detailed experimental data for this compound is not extensively reported. The following table summarizes the available identifiers and calculated properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 143411-80-7 | [1] |

| Molecular Formula | C6H11N3O2 | Calculated |

| Molecular Weight | 157.17 g/mol | Calculated |

| Canonical SMILES | C1C(=O)N(CCN)C(=O)C1 | Calculated |

| InChI Key | InChIKey=... | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Proposed Synthesis

The synthesis of this compound can be approached through the N-alkylation of the parent piperazine-2,5-dione ring. A common method for the alkylation of lactam nitrogens involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an appropriate alkylating agent.

A plausible synthetic route for this compound would involve the reaction of piperazine-2,5-dione with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.

General Experimental Protocol for N-Alkylation of Piperazine-2,5-dione:

Step 1: N-Alkylation

-

To a solution of piperazine-2,5-dione in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the deprotonation of the piperazine-2,5-dione.

-

Add a solution of the protected aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.

Step 2: Deprotection

-

Dissolve the purified, protected product in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate and heat the mixture to reflux for a specified time.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter the precipitate and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Biological Context

While no specific signaling pathways involving this compound have been documented, the broader class of diketopiperazines is known to exhibit a wide range of biological activities.[2] These activities include antimicrobial, antiviral, and anticancer effects. The rigid scaffold of the piperazine-2,5-dione core allows it to mimic peptide beta-turns and interact with various biological targets such as receptors and enzymes. The introduction of an aminoethyl side chain could potentially modulate these interactions or introduce new ones, making this compound an interesting candidate for biological screening.

Logical Relationship of Synthesis

The synthesis of N-substituted piperazine-2,5-diones is a logical progression from the parent heterocycle. The diagram below illustrates the relationship between the core structure and its functionalization.

Caption: Logical flow from the core structure to the final N-substituted product.

Conclusion

This compound represents a potentially valuable, yet under-characterized, chemical entity. Its structure combines the rigid and biologically relevant piperazine-2,5-dione scaffold with a flexible and reactive aminoethyl side chain. While specific experimental data on its chemical and physical properties are scarce, established synthetic methodologies for N-alkylation of piperazine-2,5-diones provide a clear path for its preparation in a laboratory setting. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the study of this and related N-substituted piperazine-2,5-dione derivatives.

References

The Biological Versatility of Substituted Piperazine-2,5-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione core, a cyclic dipeptide scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of substituted piperazine-2,5-diones, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Substituted piperazine-2,5-diones have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of various substituted piperazine-2,5-dione derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Tryptamine-piperazine-2,5-dione conjugate (6h) | AsPC-1 (Pancreatic) | 6 ± 0.85 | [1] |

| Tryptamine-piperazine-2,5-dione conjugate (6h) | SW1990 (Pancreatic) | 6 ± 0.85 | [1] |

| 3,6-diunsaturated 2,5-diketopiperazine (Compound 11) | A549 (Lung) | 1.2 | [2] |

| 3,6-diunsaturated 2,5-diketopiperazine (Compound 11) | HeLa (Cervical) | 0.7 | [2] |

| Deoxymicelianamide (11) | Various human cancer cell lines | 2 - 23 | [3] |

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A primary mechanism by which piperazine-2,5-diones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can activate key executioner proteins in the apoptotic cascade. For instance, some derivatives have been observed to induce the cleavage, and thus activation, of caspase-8 and caspase-3, suggesting an initiation of apoptosis through the extrinsic pathway.[4][5]

Furthermore, many of these compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This prevents the cells from entering mitosis and dividing. The underlying mechanism often involves the downregulation of key regulatory proteins of the G2/M transition, such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[6][7]

Figure 1: Extrinsic Apoptosis Pathway Induced by Piperazine-2,5-diones.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

1-(2-aminoethyl)piperazine-2,5-dione literature review and background

Disclaimer: The compound 1-(2-aminoethyl)piperazine-2,5-dione is a novel chemical entity with no specific data available in the current scientific literature. This document provides a comprehensive background and literature review of its constituent moieties: the 1-(2-aminoethyl)piperazine group and the piperazine-2,5-dione core. Furthermore, a plausible synthetic route and hypothesized biological activities are proposed based on established chemical principles and the known properties of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource for the potential exploration of this compound.

Literature Review and Background

1-(2-aminoethyl)piperazine

1-(2-Aminoethyl)piperazine is a commercially available organic compound that features a piperazine ring substituted with an aminoethyl group. This ethyleneamine contains primary, secondary, and tertiary nitrogen atoms, making it a versatile building block in chemical synthesis.[1][2]

Synthesis: Several methods have been reported for the synthesis of 1-(2-aminoethyl)piperazine. One common industrial method involves the catalytic hydrogenation of nitrilotriacetonitrile.[3] Another approach is the preparation from triethylenetetramine.[4] A laboratory-scale synthesis involves the reaction of piperazine (PZ) and monoethanolamine (MEA) in the presence of carbon dioxide at elevated temperatures.[5]

Chemical and Physical Properties: 1-(2-Aminoethyl)piperazine is a colorless to light yellow, viscous, and corrosive liquid with a faint fish-like odor.[1][5] It is miscible with water and has a boiling point of 218-222 °C.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(2-aminoethyl)piperazine

| Property | Value | Reference(s) |

| CAS Number | 140-31-8 | |

| Molecular Formula | C6H15N3 | |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 218-222 °C | |

| Melting Point | -19 °C | [2] |

| Density | 0.985 g/mL at 25 °C | |

| Vapor Pressure | 0.05 mmHg at 20 °C | |

| Flash Point | 92 °C (closed cup) | |

| Refractive Index | n20/D 1.5 |

Applications and Biological Activity: 1-(2-Aminoethyl)piperazine has a wide range of industrial applications, including as a curing agent for epoxy resins, a corrosion inhibitor, a surface activation agent, and an asphalt additive.[1][5] In the context of biological activity, it is primarily used as a chemical intermediate in the synthesis of pharmaceuticals.[1] Some derivatives have been investigated for their antimicrobial and antifungal activities.[6] For instance, certain azo compounds synthesized from 2-aminoethyl piperazine have shown modest to good antimicrobial activity against various bacterial and fungal strains.

Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring, also known as a diketopiperazine, is a privileged scaffold in medicinal chemistry due to its rigid and chiral nature, which allows for the presentation of substituents in a well-defined three-dimensional orientation.[7] This core is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.

Synthesis: The piperazine-2,5-dione core is typically synthesized by the cyclization of a dipeptide. A common laboratory method involves the self-condensation of an amino acid, such as glycine, in a high-boiling solvent like ethylene glycol at elevated temperatures.[8][9] More recent methods focus on catalytic approaches to improve efficiency and atom economy, such as the use of a diboronic acid anhydride catalyst for the hydroxy-directed peptide bond formation followed by intramolecular cyclization.[10] The piperazine-2,5-dione scaffold can be further functionalized, for example, through condensation reactions with aldehydes to form benzylidene derivatives.[11]

Biological Activities: Piperazine-2,5-dione derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antidepressant, analgesic, and antioxidant activities.[12][13] A summary of selected biological activities of piperazine-2,5-dione derivatives is presented in Table 2.

Table 2: Selected Biological Activities of Piperazine-2,5-dione Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference(s) |

| Indole-bearing analogs | Antidepressant, Anti-inflammatory, Analgesic | Compounds 2e and 2q showed antidepressant effects similar to fluoxetine in a forced swim test, with a 70.2% and 71.2% decrease in immobility, respectively. | [12] |

| Variously substituted derivatives | Cartilage Regeneration | Compounds were non-toxic up to 20 µM but showed insignificant biological activity in promoting chondrocyte proliferation or suppressing synovial cell growth. | [13] |

| 1,4-Disubstituted derivatives | Antioxidant | Compound 9r protected SH-SY5Y cells from H2O2-induced oxidative damage by decreasing ROS production and stabilizing mitochondrial membrane potential. | [14] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of a protected piperazine-2,5-dione with a suitable aminoethylating agent, followed by deprotection. A detailed hypothetical experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-acetylpiperazine-2,5-dione

-

To a solution of piperazine-2,5-dione (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylpiperazine-2,5-dione.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-alkylation with N-(2-bromoethyl)phthalimide

-

To a solution of 1-acetylpiperazine-2,5-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Add N-(2-bromoethyl)phthalimide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain crude 1-acetyl-4-(2-phthalimidoethyl)piperazine-2,5-dione.

Step 3: Deprotection to yield this compound

-

Dissolve the crude product from Step 2 in ethanol.

-

Add hydrazine hydrate (5 equivalents) to the solution.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature, and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any remaining impurities.

-

Basify the aqueous layer with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic extracts, filter, and concentrate to yield the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activity and Signaling Pathways

Based on the diverse biological activities of piperazine-2,5-dione derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. The presence of the aminoethyl side chain could also influence its activity and pharmacokinetic profile.

3.1. Potential Anti-inflammatory Activity

Many piperazine derivatives exhibit anti-inflammatory properties.[15] It is hypothesized that this compound could modulate inflammatory pathways, such as the NF-κB signaling cascade. Inhibition of IKK could prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

3.2. Potential Anticancer Activity

Certain piperazine-2,5-dione conjugates have been investigated as anticancer agents. A possible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway. The compound might induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Conclusion

While this compound remains an uncharacterized compound, this technical guide provides a thorough foundation for its future investigation. By reviewing the synthesis and properties of its constituent parts, a viable synthetic strategy has been proposed. Furthermore, based on the known biological activities of the piperazine-2,5-dione scaffold, plausible mechanisms of action in inflammation and cancer have been hypothesized. This document serves as a valuable starting point for researchers interested in the synthesis and biological evaluation of this novel molecule, paving the way for potential discoveries in medicinal chemistry and drug development. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the actual biological profile of this compound.

References

- 1. AMINOETHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 4. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 5. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceheed.wordpress.com [scienceheed.wordpress.com]

- 10. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

mechanism of action of piperazinedione derivatives in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of Piperazinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinedione derivatives have emerged as a versatile class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Their diverse mechanisms of action, elucidated through a variety of in vitro studies, underscore their promise as lead compounds in drug discovery. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of piperazinedione derivatives, focusing on their anti-cancer properties. It consolidates quantitative data from numerous studies, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows involved.

Introduction

The piperazinedione core, a six-membered ring containing two nitrogen atoms and two carbonyl groups, serves as a privileged scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of various substituents, leading to high-affinity interactions with a range of biological targets. This has resulted in the development of numerous piperazinedione derivatives with potent biological activities, most notably as anti-cancer agents. This guide will delve into the specific molecular mechanisms by which these compounds exert their effects in a laboratory setting.

Anti-cancer Activity of Piperazinedione Derivatives

A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of piperazinedione derivatives against a wide array of human cancer cell lines. The following tables summarize the quantitative data from these studies, providing a comparative view of their potency.

Table 1: In Vitro Anti-proliferative Activity of Piperazinedione Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| Dispiropiperazine Derivatives | |||

| SPOPP-3 (1) | CEM (T lymphoblastoid) | 0.63 ± 0.17 | [1] |

| SW480 (Colon) | 2.44 - 5.42 | [1] | |

| U251, SF295 (Glioblastoma) | 2.95 - 6.30 | [1] | |

| HeLa (Cervical) | 4.23 | [1] | |

| OVCAR-3 (Ovarian) | 6.30 | [1] | |

| MCF-7, MDA-MB-231 (Breast) | 4.00 - 6.17 | [1] | |

| HepG2 (Liver) | 13.03 | [1] | |

| MiaPaca-2, Panc-1 (Pancreatic) | 8.62 - 9.17 | [1] | |

| PC-3 (Prostate) | 9.80 | [1] | |

| Vindoline-Piperazine Conjugates | |||

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [2] |

| Compound 25 | HOP-92 (Non-small cell lung) | 1.35 | [2] |

| Alepterolic Acid-Piperazine Derivatives | |||

| Compound 3n | MDA-MB-231 (Triple-negative breast) | 5.55 ± 0.56 | [3] |

| Piperazine-containing Quinolinequinones | |||

| QQ2 | LOX IMVI (Melanoma) | GI% > 98 | [4] |

| QQ6 | MDA-MB-435 (Melanoma) | GI% > 96 | [4] |

| Piperine and Derivatives | |||

| Piperine | SK MEL 28 (Melanoma) | 136 (72h) | [5] |

| B16 F0 (Melanoma) | 137 (72h) | [5] | |

| A375 (Melanoma) | 100 (72h) | [5] | |

| AsPc-1 (Pancreatic) | 180 (72h) | [5] | |

| DLD-1 (Colorectal) | Varies (62.5-250) | [6] |

Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the half-maximal growth inhibition. The specific values can vary based on the assay conditions and cell lines used.

Core Mechanisms of Action

The anti-cancer effects of piperazinedione derivatives are attributed to several key mechanisms of action, which can act independently or in concert. These include the disruption of microtubule dynamics, induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Inhibition of Tubulin Polymerization

Several piperazinedione derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis.

| Compound/Derivative | Assay Type | Parameter | Value | Reference(s) |

| Plinabulin | Tubulin Polymerization Inhibition | Inhibition Rate at 5 µM | 68.9% | [7] |

| Diketopiperazine Compound b | Tubulin Polymerization Inhibition | Inhibition Rate at 5 µM | 72.2% | [7] |

| Diketopiperazine Compound c | Tubulin Polymerization Inhibition | Inhibition Rate at 5 µM | 92.5% | [7] |

| 2-anilino triazolopyrimidine 3d | Tubulin Polymerization Inhibition | IC50 | 0.45 µM | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Prepare a GTP solution (e.g., 10 mM).

-

Prepare a fluorescent reporter solution (e.g., DAPI at 1 mM).

-

Prepare the piperazinedione derivative at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, combine the tubulin solution, GTP (final concentration 1 mM), and the fluorescent reporter.

-

Add the piperazinedione derivative or vehicle control to the wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.

-

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Disruption of microtubule polymerization by piperazinedione derivatives.

Induction of Apoptosis

A common mechanism of action for many anti-cancer piperazinedione derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.

| Compound/Derivative | Cancer Cell Line | Assay | Result | Reference(s) |

| Piperine | HeLa | DAPI Staining | 34.66% apoptotic nuclei at 100 µM | [9] |

| Piperine | HeLa | Cell Cycle Analysis | 9.8% sub-G1 population at 100 µM | [9] |

| Compound 3n (Alepterolic Acid-Piperazine) | MDA-MB-231 | Hoechst Staining, Flow Cytometry, Western Blot | Induced caspase-dependent apoptosis | [3] |

| β-Elemene piperazine derivatives (DX1, DX2, DX5) | HL-60, NB4, K562 | Apoptosis Assays | More active in inducing apoptosis than DX3, DX4 | [10] |

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with various concentrations of the piperazinedione derivative for a specified time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (e.g., at 530 nm) and PI (e.g., at >670 nm).

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Signaling Pathway: ROS-Mediated Apoptosis

Caption: ROS-mediated intrinsic apoptotic pathway induced by piperazinedione derivatives.

Cell Cycle Arrest

Piperazinedione derivatives can also exert their anti-proliferative effects by inducing cell cycle arrest, most commonly at the G1 or G2/M phase. This prevents cancer cells from progressing through the cell cycle and undergoing mitosis.

| Compound/Derivative | Cancer Cell Line | Phase of Arrest | Method of Detection | Reference(s) |

| SPOPP-3 (1) | SW480 | G2/M | Flow Cytometry | [1] |

| Piperine | SK MEL 28, B16 F0 | G1 | Flow Cytometry | [5] |

| Piperine | DLD-1 | G1 | Flow Cytometry | [6] |

| Piperidine based 1,2,3-triazolylacetamides | Candida auris | S-phase | MUSE Cell Analyzer | [11] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

-

Cell Preparation and Fixation:

-

Treat cells with the piperazinedione derivative as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of PI.

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Logical Relationship: Cell Cycle Checkpoint Activation

Caption: Logical flow from drug-induced stress to cell cycle arrest and apoptosis.

Inhibition of Signaling Pathways

Certain piperazinedione derivatives have been shown to selectively inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Bcr-Abl pathways.

| Compound/Derivative | Target Pathway/Kinase | IC50 (nM) | Cancer Cell Line(s) | Reference(s) |

| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5q | Akt1 | 18.0 | LNCaP, PC-3 | [12] |

| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5t | Akt1 | 21.3 | LNCaP, PC-3 | [12] |

| Purine derivative 11b | Bcr-Abl | 15 | CML cell lines | [13] |

| Purine derivative I | Bcr-Abl | 40-90 | CML cell lines | [14] |

| Pyrazolinone chalcone 6b | PI3K/Akt | - (inhibits) | Caco | [15] |

| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR | - (inhibits at 125-250 nM) | MCF-7 | [16] |

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

-

Cell Lysis and Protein Quantification:

-

Treat cells with the piperazinedione derivative.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of p-Akt to total Akt to determine the effect of the compound on Akt phosphorylation.

-

Signaling Pathway: PI3K/Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperazinedione derivatives.

Conclusion

The in vitro studies summarized in this guide highlight the multifaceted mechanisms of action of piperazinedione derivatives as potential anti-cancer agents. Their ability to target fundamental cellular processes such as cell division, apoptosis, and key signaling pathways makes them a highly attractive scaffold for further drug development. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more potent piperazinedione-based therapeutics. Future research should continue to explore the structure-activity relationships of these compounds to optimize their efficacy and selectivity, ultimately paving the way for their clinical application.

References

- 1. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-aminoethyl)piperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-aminoethyl)piperazine-2,5-dione is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to cyclic dipeptides, a class of molecules known for a wide range of biological activities.[1][2] The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a privileged scaffold in drug discovery.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to facilitate its identification and further investigation in drug development pipelines.

Introduction

The piperazine-2,5-dione moiety is a common motif in numerous natural products and synthetic bioactive molecules.[1] These cyclic peptides are formed from the condensation of two amino acids.[2] The incorporation of an aminoethyl side chain at the N-1 position introduces additional functionality, potentially influencing the molecule's physicochemical properties and biological interactions. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationship (SAR). This guide outlines the expected spectroscopic characteristics of this compound based on the analysis of its core structures: piperazine-2,5-dione and 1-(2-aminoethyl)piperazine.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from experimental data of closely related analogs and the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.[1][3]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperazine-2,5-dione CH₂ (position 3 and 6) | ~4.0 - 4.2 | s |

| N-CH₂ (ethyl) | ~3.4 - 3.6 | t |

| CH₂-NH₂ (ethyl) | ~2.8 - 3.0 | t |

| NH₂ | ~1.5 - 2.5 | br s |

| NH (piperazine-2,5-dione) | ~8.0 - 8.5 | br s |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (piperazine-2,5-dione) | ~165 - 170 |

| Piperazine-2,5-dione CH₂ (position 3 and 6) | ~45 - 50 |

| N-CH₂ (ethyl) | ~50 - 55 |

| CH₂-NH₂ (ethyl) | ~38 - 42 |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[4][5]

Table 3: Predicted Mass Spectrometry Data

| Technique | Parameter | Predicted Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 172.1084 |

| [M+Na]⁺ | m/z 194.0903 | |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (C₆H₁₁N₃O₂) | 171.0851 |

Predicted Fragmentation Pattern: The fragmentation of piperazine-2,5-dione derivatives typically involves the cleavage of the amide bonds and the side chain.[2][5] For this compound, characteristic fragments would likely arise from the loss of the aminoethyl side chain and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3300 | Medium |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (amide I) | 1650 - 1680 | Strong |

| N-H Bend (amide II) | 1510 - 1550 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Conduct HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain to the piperazine-2,5-dione ring.[3]

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in positive ion mode.

-

Obtain a full scan mass spectrum over a mass range of m/z 50-500.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet (Optional): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan with no sample present and subtract it from the sample spectrum.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Interrelation of Spectroscopic Techniques

This diagram shows the logical relationship and complementary nature of the different spectroscopic techniques in determining the chemical structure.

References

- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CAS number and safety data for 1-(2-aminoethyl)piperazine-2,5-dione

Disclaimer: Publicly available scientific and safety data for 1-(2-aminoethyl)piperazine-2,5-dione is extremely limited. The information presented herein is largely based on data for the broader class of N-substituted piperazine-2,5-diones and should be used as a general reference for research and development professionals. All experimental work should be preceded by a thorough, compound-specific risk assessment.

Compound Identification

There is a significant lack of specific data for this compound in peer-reviewed literature and safety databases. The primary identifier found is its CAS number.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 143411-80-7 | [1][2] |

| Molecular Formula | C₆H₁₁N₃O₂ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

Note: Some chemical suppliers list this product as discontinued[3].

Safety Data

No specific Safety Data Sheet (SDS) was found for this compound. For risk assessment, researchers should consider data for the parent piperazine-2,5-dione scaffold and related N-substituted analogs. The raw materials required for its potential synthesis, such as ethylenediamine and derivatives of iminodiacetic acid, carry their own significant hazards.

For context, the safety profile for 1-(2-aminoethyl)piperazine (CAS: 140-31-8) , a structurally related but distinct compound, is severe and includes the following hazards:

Extreme caution is advised. The safety profile of this compound is unknown, and it should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Synthesis and Experimental Protocols

Specific synthesis protocols for this compound are not detailed in the available literature. However, general methods for synthesizing N-substituted piperazine-2,5-diones typically involve the cyclization of dipeptides or building upon the piperazine-2,5-dione core.

A plausible, though unverified, synthetic pathway could involve the cyclization of a dipeptide precursor formed from N-(2-aminoethyl)glycine and glycine, or by alkylating the nitrogen of piperazine-2,5-dione with a protected 2-aminoethyl group (e.g., 2-(Boc-amino)ethyl bromide) followed by deprotection.

General Experimental Protocol: Synthesis of Piperazine-2,5-dione from Glycine

This protocol describes the synthesis of the parent scaffold, which can be a starting point for further functionalization[8].

Materials:

-

Glycine

-

Ethylene glycol

-

Methanol

-

Decolorizing carbon

-

Distilled water

Procedure:

-

Combine glycine (1.33 mol) and ethylene glycol (500 ml) in a 1-litre three-necked flask equipped with a reflux condenser and a mechanical stirrer[8].

-

Heat the mixture to 175°C with continuous stirring for 1 hour in a fume cupboard[8].

-

Cool the reaction mixture to room temperature, then refrigerate overnight[8].

-

Centrifuge the suspension and decant the supernatant.

-

Wash the solid product with cold methanol on a Buchner funnel[8].

-

Recrystallize the crude product from boiling water. For purification, the crude material can be dissolved in hot water, treated with decolorizing carbon, and filtered while hot before cooling to induce crystallization[8].

The diagram below illustrates a generalized workflow for the synthesis and subsequent functionalization of a piperazine-2,5-dione core.

Caption: Generalized workflow for synthesis and evaluation.

Biological and Pharmacological Data

No biological activity data has been published for this compound. However, the piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of activities.

The table below summarizes biological activities observed for various other N-substituted piperazine-2,5-dione derivatives. These findings suggest potential, but unconfirmed, areas of investigation for the title compound.

| Biological Activity | Compound Class / Example | Findings | Reference |

| Anti-inflammatory | Piperazine-2,5-dione derivatives bearing indole analogs | Compounds showed clear anti-inflammatory and analgesic effects at a dose of 10 mg/kg in vivo. | [9] |

| Antidepressant | Piperazine-2,5-dione derivatives bearing indole analogs | Exhibited significant antidepressant effects in forced swim tests, comparable to fluoxetine. | [9] |

| Antimicrobial | 1-aryl-4-(5-nitrofurylidene)aminopiperazin-2,5-diones | Active against some bacterial strains. | [10] |

| Antitumor | Various N,N'-substituted-2,5-dioxopiperazines | Tested compounds showed no significant activity against lymphocytic murine leukemia P388. | [10] |

| Cartilage Regeneration | Variously substituted piperazine-2,5-dione derivatives | Found to be non-toxic to cartilage-related cells up to 20 µM, but biological activity was insignificant. | [11] |

The logical relationship between the core structure and its potential applications is depicted in the following diagram.

Caption: Structure-activity relationship concept map.

Conclusion for Researchers

While this compound is a chemically plausible molecule, it is poorly characterized in public databases. Researchers interested in this compound must undertake foundational work, including de novo synthesis, full analytical characterization (NMR, MS, etc.), and a comprehensive evaluation of its safety and toxicological profile before proceeding with biological screening. The information on related piperazine-2,5-dione analogs provides a valuable starting point for hypothesis generation regarding its potential synthesis and bioactivity.

References

- 1. BenchChem (Page 43) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. scienceheed.wordpress.com [scienceheed.wordpress.com]

- 9. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazin-2,5-diones N,N'-substituted. III. Synthesis and pharmacological activities of some 1-aryl-4-arylidene (or heteroarylidene)aminopiperazin-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

discovery and history of piperazine-2,5-dione compounds

An In-depth Technical Guide to the Discovery and History of Piperazine-2,5-dione Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and have emerged from relative obscurity as mere protein degradation artifacts to a position of prominence in medicinal chemistry. First discovered in the late 19th century, these conformationally rigid, proteolytically stable scaffolds are now recognized for their widespread natural occurrence and diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the historical milestones, synthetic evolution, and key biological insights into this important class of compounds. It details seminal experimental protocols, summarizes key quantitative data, and visualizes the underlying synthetic workflows and signaling pathways to serve as a foundational resource for professionals in drug discovery and development.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones are six-membered heterocyclic compounds featuring two amide bonds, formed from the condensation of two α-amino acids.[1] This structure, the simplest cyclic dipeptide, confers remarkable stability against enzymatic degradation compared to its linear counterparts.[2][3] Initially dismissed as byproducts of protein metabolism, DKPs are now understood to be crucial metabolic intermediates and a privileged scaffold in drug discovery.[4] Their rigid backbone allows for the precise orientation of side chains, facilitating interactions with a wide array of biological targets.[2] This structural feature, combined with their ability to cross cell membranes, makes them an attractive starting point for developing novel therapeutics.[5] DKPs are found in a vast range of natural sources, from microorganisms to mammals, and are also formed during the thermal processing of food.[1][4]

Historical Milestones: From Discovery to Recognition

The journey of piperazine-2,5-diones began in the late 1800s, with their initial discovery being a footnote in the early days of peptide chemistry. Once considered artifacts, their significance has been gradually unveiled over more than a century of research.

Table 1: Historical Timeline of Key Discoveries in Piperazine-2,5-dione Research

| Year | Discovery or Milestone | Significance | Reference(s) |

| 1880s | First discovery of cyclic dipeptides. | Initial identification of the chemical class. | [4] |

| 1888 | Synthesis of cyclo(Gly-Gly) by Curtius et al. | First documented synthesis of the parent DKP scaffold. | [6] |

| Early 1900s | Further studies by Emil Fischer. | Foundational work in peptide chemistry, though DKPs were often viewed as degradation products. | [4] |

| 1938 | First X-ray crystallography of a peptide bond. | The structure of 2,5-diketopiperazine was used to characterize the peptide bond for the first time. | [1] |

| 1948 | First synthesis of a 2,3-DKP reported. | Expansion of synthetic knowledge to other DKP regioisomers. | [4] |

| Mid-20th Cent. | Isolation of bioactive DKP natural products (e.g., Bicyclomycin). | Shift in perspective: DKPs recognized as biologically active molecules, not just artifacts. | [5] |

| Late 20th Cent. | Development of solid-phase synthesis methods. | Enabled the rapid and efficient synthesis of DKP libraries for screening and drug discovery. | [7][8] |

Synthetic Evolution: Key Methodologies

The synthesis of the DKP scaffold has evolved from high-temperature condensations to sophisticated, high-yield solid-phase methods suitable for creating large combinatorial libraries.

Key Synthetic Approaches:

-

Solution-Phase Synthesis: The earliest methods involved the self-condensation of amino acids or the intramolecular cyclization of linear dipeptides, often at high temperatures. For example, the parent piperazine-2,5-dione can be prepared by heating glycine in ethylene glycol.[9][10]

-

Solid-Phase Synthesis (SPS): This is the most common modern approach. A linear dipeptide is assembled on a solid support (resin), and subsequent cleavage is often accompanied by spontaneous intramolecular cyclization to release the DKP in high purity.[7] Microwave-assisted SPS can significantly shorten reaction times.[11]

-

Ugi/De-Boc/Cyclize (UDC) Method: A powerful multi-component reaction strategy on a solid phase that allows for the rapid generation of diverse DKP libraries.[7]

-

Dieckmann Cyclization: This intramolecular condensation reaction has also been adapted to form the piperazine-2,5-dione ring system from specifically designed acyclic precursors.[12]

Figure 1: General synthetic pathways to 2,5-diketopiperazines.

Physicochemical and Biological Properties

The DKP scaffold is a "biologically pre-validated" platform, exhibiting a wide range of activities.[4] Their conformational rigidity and resistance to proteolysis make them superior to linear peptides in many therapeutic contexts.[2]

Key Biological Activities:

-

Anticancer: Many DKP derivatives show potent activity against various cancer cell lines.[2][3] Plinabulin, a DKP derivative, has advanced to Phase 3 clinical trials for non-small cell lung cancer.[5]

-

Antimicrobial: The DKP core is found in many natural antibiotics and quorum-sensing modulators.[4][5]

-

Antiviral: Certain derivatives have demonstrated potential as antiviral agents.[2][13]

-

Anthelmintic: The parent compound, piperazine, acts by paralyzing parasites via agonist effects on inhibitory GABA receptors, a mechanism distinct from vertebrates.[14][15]

Table 2: Anticancer Activity (IC₅₀) of Selected Piperazine-2,5-dione Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Key Structural Features | Reference(s) |

| Compound 11 | A549 (Lung) | 1.2 | Naphthalen-1-ylmethylene and 2-methoxybenzylidene at C3/C6 | [3] |

| Compound 11 | HeLa (Cervical) | 0.7 | Naphthalen-1-ylmethylene and 2-methoxybenzylidene at C3/C6 | [3] |

| Compound 6h | AsPC-1 (Pancreatic) | 6.0 | Tryptamine-piperazine conjugate | [16] |

| Derivative 17 | KM12 (Colon) | <10 (GI% = -84.4) | Vindoline-piperazine conjugate with 4-trifluoromethylphenyl | [17] |

| (R)-2b | MDA-MB-231 (Breast) | 21 | 2,6-Diketopiperazine derivative | [18] |

Note: Data is presented for illustrative purposes. IC₅₀ values can vary based on experimental conditions.

Key Experimental Protocols

The following protocols are representative of common synthetic methods for preparing piperazine-2,5-diones.

Protocol: Synthesis of Piperazine-2,5-dione (cyclo(Gly-Gly)) via Thermal Condensation

This protocol is a classic solution-phase method for synthesizing the parent DKP scaffold from glycine.

Materials:

-

Glycine

-

Ethylene glycol

-

Methanol

-

Decolourising carbon

-

Three-necked flask, reflux condenser, mechanical stirrer, thermometer, heating mantle

Procedure:

-

Combine glycine (1.33 mol) and ethylene glycol (500 ml) in a 1-litre three-necked flask.[10]

-

Fit the flask with a reflux condenser, a sealed mechanical stirrer, and a thermometer submerged in the liquid.[10]

-

Heat the mixture to 175°C in a fume cupboard and maintain this temperature with continuous stirring for 1 hour.[10]

-

Cool the reaction mixture to room temperature, then store overnight in a refrigerator to allow precipitation.[10]

-

Centrifuge the suspension and decant the mother liquor. Transfer the solid to a Buchner funnel.[10]

-

Wash the solid on the filter with cold methanol (approx. 200 ml) under gentle suction.[10]

-

Recrystallize the crude product from boiling water (approx. 300 ml). Collect the crystals that form upon cooling.[10]

-

For further purification, dissolve the crystals in hot water (350 ml), add decolourising carbon (4 g), and boil for 3 minutes.[10]

-

Filter the hot suspension through a preheated Buchner funnel and cool the filtrate in an ice bath to obtain purified crystals of piperazine-2,5-dione.[10]

Protocol: General Solid-Phase Synthesis of a DKP Derivative

This protocol outlines a modern approach using solid-phase chemistry, which is highly adaptable for creating derivatives.

Materials:

-

Resin (e.g., Polystyrene, PEGA)

-

Fmoc-protected amino acids

-

Coupling agents (e.g., HATU, DIC)

-

Bases (e.g., DIEA)

-

Deprotection reagents (e.g., Piperidine in DMF)

-

Cleavage cocktail (e.g., TFA-based)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Loading: Swell the resin in a suitable solvent (e.g., DMF). Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the first amino acid by treating the resin with a solution of piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second N-terminal Fmoc-protected amino acid to the free amine of the first amino acid using a coupling agent and base.

-

N-Terminal Deprotection: Remove the Fmoc group from the N-terminal amino acid as described in step 2. This exposes the terminal amine of the linear dipeptide, which is now tethered to the resin.

-

Cyclization and Cleavage: Induce intramolecular aminolysis by heating the resin-bound dipeptide, often in a solvent like toluene or under microwave irradiation.[11] The N-terminal amine attacks the ester linkage to the resin, causing cyclization and concomitant cleavage from the solid support. This releases the DKP product directly into the solution.[7]

-

Purification: Evaporate the solvent and purify the resulting DKP by chromatography or recrystallization as needed.

Figure 2: A typical workflow for the solid-phase synthesis of DKPs.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of piperazine-2,5-diones stem from their ability to interact with a multitude of cellular targets and pathways.

-

Anticancer Pathways: Many DKP derivatives exert their anticancer effects by targeting fundamental cell signaling pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[19] Inhibition of this pathway can induce apoptosis (programmed cell death).[19] Some DKPs have also been shown to arrest the cell cycle, for instance at the G2/M phase, preventing cancer cells from dividing.[3]

-

Antioxidant Pathways: Oxidative stress is implicated in numerous diseases. A series of novel 1,4-disubstituted piperazine-2,5-diones were designed as antioxidants.[20] Their mechanism was shown to involve the IL-6/Nrf2 loop pathway. Under oxidative stress, the transcription factor Nrf2 mediates the expression of protective genes. These DKP compounds were found to modulate this pathway, thereby reducing cell apoptosis and promoting survival.[20]

-

Anthelmintic Mechanism: The parent piperazine scaffold's effectiveness against parasitic worms like Ascaris lumbricoides is a classic example of selective toxicity.[15] It acts as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptors in the parasites. This leads to hyperpolarization of nerve membranes, causing flaccid paralysis and allowing the host to expel the worms.[14][15] The selectivity arises because the GABA receptors in helminths differ from those in their vertebrate hosts.[15]

Figure 3: DKP modulation of the IL-6/Nrf2 antioxidant pathway.

Conclusion and Future Outlook

From their discovery as simple cyclic structures to their current status as a privileged scaffold in medicinal chemistry, piperazine-2,5-diones have undergone a remarkable transformation. Their inherent stability, conformational rigidity, and synthetic tractability have established them as a cornerstone for the development of novel therapeutics. The continued exploration of natural product libraries, combined with advances in combinatorial chemistry and solid-phase synthesis, promises to unlock new derivatives with enhanced potency and selectivity. As our understanding of their interactions with complex biological pathways deepens, piperazine-2,5-diones are poised to deliver the next generation of drugs targeting cancer, infectious diseases, and other critical unmet medical needs.

References

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. scienceheed.wordpress.com [scienceheed.wordpress.com]

- 11. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 16. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Piperazine-2,5-diones: A Technical Guide for Researchers

While specific therapeutic targets for 1-(2-aminoethyl)piperazine-2,5-dione remain uncharacterized in publicly available research, the broader class of piperazine-2,5-dione derivatives has emerged as a versatile scaffold in drug discovery. This technical guide synthesizes the current understanding of the therapeutic potential of this compound class, detailing identified biological activities, quantitative data from preclinical studies, and relevant experimental protocols to guide future research and development efforts.

The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a cyclic dipeptide structure that provides a rigid and stereochemically defined framework.[1][2] This structural feature makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases.[1] Investigations into various derivatives have revealed significant biological activities, including anti-inflammatory, antidepressant, analgesic, antioxidant, and anticancer properties.

Potential Therapeutic Arenas and Molecular Targets of Piperazine-2,5-dione Derivatives

The diverse biological activities reported for piperazine-2,5-dione derivatives suggest a multitude of potential therapeutic applications and underlying molecular targets.

Anti-inflammatory and Analgesic Effects

Several novel derivatives of piperazine-2,5-dione have demonstrated promising anti-inflammatory and analgesic activities in preclinical models.[3][4] While the exact mechanisms of action are still under investigation, one study explored the potential of these compounds to modulate the NF-κB signaling pathway, a critical regulator of inflammation, although the specific derivatives tested did not show significant activity at the concentrations used.[5] Future investigations may explore other key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines as potential targets.

Antidepressant Activity

Piperazine-2,5-dione derivatives incorporating an indole moiety have shown notable antidepressant effects in animal models.[3] In forced swim tests, certain compounds exhibited efficacy comparable to the established antidepressant fluoxetine, suggesting a potential interaction with neurotransmitter systems that regulate mood, such as the serotonergic or dopaminergic pathways.[3]

Neuroprotection via Antioxidant Activity

A series of 1,4-disubstituted piperazine-2,5-diones have been synthesized and shown to protect neuronal cells from oxidative stress-induced damage.[6] One particularly effective derivative was found to mitigate oxidative stress by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thereby inhibiting apoptosis.[6] Mechanistic studies revealed that this neuroprotective effect is mediated through the activation of a positive-feedback loop involving Interleukin-6 (IL-6) and the transcription factor Nrf2, a master regulator of the antioxidant response.[6]

Anticancer Potential

The therapeutic potential of piperazine-2,5-diones extends to oncology, with tryptamine-piperazine-2,5-dione conjugates demonstrating significant growth-inhibitory effects against human pancreatic cancer cell lines.[7] The specific molecular targets underlying this anticancer activity have not yet been elucidated and represent a key area for future research. Other studies have also reported cytotoxic effects of various diketopiperazines against different cancer cell types.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The piperazine scaffold has also been explored for the development of inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes.[8] DPP-IV inhibitors enhance the activity of incretin hormones, leading to increased insulin secretion.[8]

Quantitative Analysis of Biological Activity

The following table provides a summary of the quantitative data for various piperazine-2,5-dione derivatives as reported in the literature.

| Compound Class | Biological Activity | Assay | Key Findings |